molecular formula C34H24N6Na4O16S4 B8210733 DIRECT BLUE 15

DIRECT BLUE 15

Cat. No.: B8210733
M. Wt: 992.8 g/mol
InChI Key: JDCJCNVYTGPGAN-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

DIRECT BLUE 15 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under acidic conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions typically involve the use of reducing agents such as sodium dithionite, resulting in the cleavage of azo bonds and formation of amines.

    Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles, leading to the formation of substituted derivatives.

Scientific Research Applications

DIRECT BLUE 15 has several scientific research applications:

    Chemistry: Used as a pH indicator and in various analytical techniques.

    Biology: Employed in staining biological tissues and cells for microscopic examination.

    Medicine: Investigated for potential therapeutic applications, including as an antimicrobial agent.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks.

Mechanism of Action

The mechanism of action of DIRECT BLUE 15 involves its interaction with molecular targets such as proteins and nucleic acids. The compound binds to these targets through electrostatic interactions and hydrogen bonding, leading to changes in their structure and function. The pathways involved in its action include disruption of cellular processes and inhibition of microbial growth.

Comparison with Similar Compounds

DIRECT BLUE 15 is unique due to its specific molecular structure and properties. Similar compounds include:

    Tetrasodium (6Z)-4-amino-6-({4’-[(2E)-2-(8-amino-1-oxo-5,7-disulfonato-2(1H)-naphthalenylidene)hydrazino]-3,3’-dimethoxy-4-biphenylyl}hydrazono)-5-oxo-5,6-dihydro-1,3-naphthalenedisulfonate: .

    Direct Blue 2B: .

    Direct Blue 2R: .

These compounds share similar structural features but differ in their specific functional groups and applications.

Properties

IUPAC Name

tetrasodium;5-amino-3-[[4-[4-[2-(8-amino-1-oxo-3,6-disulfonatonaphthalen-2-ylidene)hydrazinyl]-3-methoxyphenyl]-2-methoxyphenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28N6O16S4.4Na/c1-55-25-9-15(3-5-23(25)37-39-31-27(59(49,50)51)11-17-7-19(57(43,44)45)13-21(35)29(17)33(31)41)16-4-6-24(26(10-16)56-2)38-40-32-28(60(52,53)54)12-18-8-20(58(46,47)48)14-22(36)30(18)34(32)42;;;;/h3-14,37-38H,35-36H2,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;/q;4*+1/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCJCNVYTGPGAN-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NN=C3C(=CC4=C(C3=O)C(=CC(=C4)S(=O)(=O)[O-])N)S(=O)(=O)[O-])OC)NN=C5C(=CC6=C(C5=O)C(=CC(=C6)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H24N6Na4O16S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

992.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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